molecular formula C15H19N3O2S B4852129 4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Cat. No.: B4852129
M. Wt: 305.4 g/mol
InChI Key: LILFFRZYPAMDRI-UHFFFAOYSA-N
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Description

4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a butan-2-yl group and a 4-methylpyrimidin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Substitution with Butan-2-yl Group: The benzenesulfonyl chloride undergoes a Friedel-Crafts alkylation with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Methylpyrimidin-2-yl Group: The final step involves the nucleophilic substitution of the sulfonyl chloride with 4-methylpyrimidin-2-amine under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems for precise control of reaction parameters would be essential to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: It can be used to study the interactions of sulfonamide-containing compounds with biological targets, providing insights into their mechanism of action.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic and alkyl groups provide hydrophobic interactions, stabilizing the compound within the binding pocket. This interaction can inhibit the activity of the target enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(butan-2-yl)-N-(4-methylpyrimidin-2-yl)benzenesulfonamide: shares similarities with other sulfonamide derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the butan-2-yl group and the 4-methylpyrimidin-2-yl group on the benzenesulfonamide core enhances its potential for selective interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-butan-2-yl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-4-11(2)13-5-7-14(8-6-13)21(19,20)18-15-16-10-9-12(3)17-15/h5-11H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILFFRZYPAMDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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